Cas no 886495-75-6 (Ethyl 5-methyl-4H-pyrazole-3-carboxylate)

Ethyl 5-methyl-4H-pyrazole-3-carboxylate is a versatile pyrazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its pyrazole core structure offers significant reactivity, making it valuable for constructing heterocyclic compounds and bioactive molecules. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and coordination chemistry due to its ability to act as a ligand or precursor. Its stability under standard conditions and well-documented synthetic routes ensure consistent performance in research and industrial applications.
Ethyl 5-methyl-4H-pyrazole-3-carboxylate structure
886495-75-6 structure
Product Name:Ethyl 5-methyl-4H-pyrazole-3-carboxylate
CAS No:886495-75-6
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD00052514
CID:712715
Update Time:2025-11-06

Ethyl 5-methyl-4H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-methyl-1H-pyrazole-5-carboxylate
    • 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
    • 4H-Pyrazole-3-carboxylicacid, 5-methyl-, ethyl ester
    • Ethyl 3-methylpyrazole-5-carboxylate
    • 4H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
    • Ethyl 5-methyl-4H-pyrazole-3-carboxylate
    • MDL: MFCD00052514
    • Inchi: 1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h3-4H2,1-2H3
    • InChI Key: JHNRVPCZFQFINQ-UHFFFAOYSA-N
    • SMILES: N1=C(C)CC(C(OCC)=O)=N1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 80-84℃
  • Boiling Point: 299.1±20.0 °C at 760 mmHg
  • Flash Point: 134.7±21.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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Additional information on Ethyl 5-methyl-4H-pyrazole-3-carboxylate

Recent Advances in the Application of Ethyl 5-methyl-4H-pyrazole-3-carboxylate (CAS: 886495-75-6) in Chemical Biology and Pharmaceutical Research

Ethyl 5-methyl-4H-pyrazole-3-carboxylate (CAS: 886495-75-6) is a pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting inflammation, cancer, and infectious diseases.

One of the most notable advancements involving Ethyl 5-methyl-4H-pyrazole-3-carboxylate is its role in the synthesis of small-molecule inhibitors. Researchers have utilized this compound to develop inhibitors targeting specific enzymes, such as kinases and proteases, which are critical in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the design of kinase inhibitors with improved selectivity and potency. The study highlighted the compound's structural flexibility, which allows for modifications that enhance binding affinity and reduce off-target effects.

In addition to its applications in inhibitor design, Ethyl 5-methyl-4H-pyrazole-3-carboxylate has been investigated for its potential in antimicrobial drug development. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel pyrazole-based antimicrobial agents using this compound as a precursor. The resulting derivatives exhibited promising activity against a range of bacterial and fungal pathogens, suggesting its potential as a scaffold for next-generation antibiotics.

Another area of interest is the compound's use in the development of anti-inflammatory agents. Research published in European Journal of Medicinal Chemistry in 2022 revealed that derivatives of Ethyl 5-methyl-4H-pyrazole-3-carboxylate could modulate inflammatory pathways by inhibiting key cytokines. These findings open new avenues for the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of Ethyl 5-methyl-4H-pyrazole-3-carboxylate derivatives. Recent studies have focused on improving solubility, bioavailability, and metabolic stability to enhance their therapeutic potential. For example, a 2023 study in Drug Development Research explored the use of prodrug strategies to address these limitations, yielding derivatives with improved oral absorption and prolonged half-lives.

In conclusion, Ethyl 5-methyl-4H-pyrazole-3-carboxylate (CAS: 886495-75-6) continues to be a valuable building block in chemical biology and pharmaceutical research. Its versatility in synthesizing diverse bioactive molecules, coupled with recent advancements in inhibitor design, antimicrobial development, and anti-inflammatory applications, underscores its importance in drug discovery. Future research should focus on further optimizing its derivatives to overcome current limitations and unlock their full therapeutic potential.

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